MDK6620, also known as BTYNB IMP1 Inhibitor. is an inhibitor of the oncofetal mRNA-binding protein IMP1 (IC50 = 5 μM for IMP1 binding to c-Myc mRNA).
Btynb
CAS No.: 304456-62-0
Cat. No.: VC0534801
Molecular Formula: C12H9BrN2OS
Molecular Weight: 309.181
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 304456-62-0 |
---|---|
Molecular Formula | C12H9BrN2OS |
Molecular Weight | 309.181 |
IUPAC Name | 2-[(5-bromothiophen-2-yl)methylideneamino]benzamide |
Standard InChI | InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16) |
Standard InChI Key | OZEADOPONHLEDS-VIZOYTHASA-N |
SMILES | C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
BTYNB is characterized by the molecular formula C12H9BrN2OS and has a molecular weight of 309.18 g/mol . Its Chemical Abstracts Service (CAS) registry number is 304456-62-0 . The compound contains a bromothiophene group connected to a benzamide moiety through an imine linkage, creating a structure with unique binding properties that enable it to interact specifically with IMP1.
Physical and Chemical Data
The physical and chemical properties of BTYNB are summarized in the following table:
Property | Value |
---|---|
CAS Number | 304456-62-0 |
Molecular Weight | 309.18 g/mol |
Molecular Formula | C12H9BrN2OS |
Chemical Name | 2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]benzamide |
SMILES Notation | NC(=O)C1=CC=CC=C1/N=C/C1=CC=C(Br)S1 |
InChIKey | OZEADOPONHLEDS-VIZOYTHASA-N |
Appearance | Solid powder |
Purity | ≥98% (typical) |
The compound features a 5-bromothiophene ring connected to a benzamide group through a methylidene amino bridge, creating a structure with sp²-hybridized nitrogen atoms that contribute to its binding affinity for IMP1 . The presence of the bromine atom on the thiophene ring enhances the compound's ability to interact with specific binding pockets in the target protein.
Solubility Profile
The solubility profile of BTYNB is an important consideration for both research applications and potential therapeutic development:
Solvent | Solubility |
---|---|
DMSO | 62-70 mg/mL (200.53-226.41 mM) |
Ethanol | 4 mg/mL (12.94 mM) |
Water | Insoluble |
Mechanism of Action
BTYNB exhibits a highly specific mechanism of action by targeting the RNA-binding protein IMP1 and disrupting its interaction with target mRNAs. This section details the molecular mechanisms through which BTYNB exerts its biological effects.
IMP1 Inhibition
BTYNB directly inhibits the binding of IMP1 to c-Myc mRNA with an IC50 value of 5 μM . This inhibition disrupts the enhancer function of IMP1 by impairing IGF2BP1-RNA association, particularly its binding to c-Myc mRNA in a strong and selective manner . By preventing IMP1 from binding to and stabilizing its target mRNAs, BTYNB effectively reduces the expression levels of several oncogenic proteins.
The specificity of BTYNB for IMP1 is a critical aspect of its mechanism of action. Studies have shown that BTYNB selectively inhibits IMP1 over other RNA-binding proteins, making it a valuable tool for investigating IMP1-specific functions in cellular processes and for potential therapeutic applications that target IMP1-dependent cancers .
Downstream Effects on Signaling Pathways
Following IMP1 inhibition, BTYNB induces several downstream effects on key signaling pathways:
-
It destabilizes c-Myc mRNA, resulting in downregulation of both c-Myc mRNA and protein levels .
-
It downregulates β-TrCP1 mRNA, which subsequently reduces activation of nuclear transcriptional factors-kappa B (NF-κB) .
-
It affects the oncogenic translation regulator eEF2, which emerged as a new IMP1 target mRNA, enabling BTYNB to inhibit tumor cell protein synthesis .
These multiple effects on key cancer-associated pathways contribute to BTYNB's potent anticancer activity. The ability to simultaneously target multiple oncogenic pathways through a single molecular interaction with IMP1 represents a significant advantage over more narrowly targeted therapies.
Biological Effects
BTYNB demonstrates a range of biological effects in various cancer cell models, particularly in cells that express high levels of IMP1. These effects encompass inhibition of proliferation, induction of differentiation, and impact on cell cycle progression and apoptosis.
Antiproliferative Activity
One of the most notable biological effects of BTYNB is its antiproliferative activity against cancer cells. Research has demonstrated that BTYNB potently inhibits the proliferation of IMP1-containing ovarian cancer and melanoma cells while showing minimal effect on IMP1-negative cells . This selectivity is further supported by experiments showing that overexpression of IMP1 can reverse BTYNB's inhibition of cell proliferation, confirming that the compound's antiproliferative effects are mediated through IMP1 inhibition .
BTYNB has also been shown to completely block anchorage-independent growth of melanoma and ovarian cancer cells in colony formation assays . This effect on anchorage-independent growth, a hallmark of cancer cells, suggests that BTYNB may have potential for inhibiting tumor growth and metastasis in vivo.
Effects on Cell Differentiation, Cell Cycle, and Apoptosis
Recent studies have investigated the effects of BTYNB on leukemic cells, revealing its ability to promote differentiation in these cancer cells . In human leukemic cell lines HL60 and K562, BTYNB treatment induces notable changes in cell morphology and function indicative of cellular differentiation .
In terms of cell cycle effects, BTYNB has been shown to induce cell cycle arrest, particularly at the S-phase in K562 leukemic cells, though this effect varies depending on the cell type . The compound also induces mild apoptosis in leukemic cells, with percentages of dead cells after BTYNB treatment reported as 5.34% and 2.65% in HL60 and K562 cells, respectively .
Gene expression analysis has revealed that BTYNB treatment leads to remarkable upregulation of cell death-related genes such as BAK and p21 in leukemic cells . These genes are associated with various cancer types, supporting the observation that BTYNB induces apoptosis and cell cycle arrest in leukemic cells.
The following table summarizes the key biological effects of BTYNB in different cancer cell models:
Cancer Cell Type | Biological Effects |
---|---|
Ovarian Cancer Cells (IMP1-positive) | Inhibition of proliferation, Blockade of anchorage-independent growth |
Melanoma Cells (IMP1-positive) | Inhibition of proliferation, Blockade of anchorage-independent growth |
Leukemic Cells (HL60, K562) | Promotion of differentiation, Mild apoptosis induction, Cell cycle arrest (S-phase in K562) |
IMP1-negative Cells | Minimal to no effect |
Form | Storage Condition | Stability Period |
---|---|---|
Dry powder | -20°C, dry, dark conditions | 1 year or longer |
In DMSO solution | 0-4°C | 1 month |
In DMSO solution | -80°C | 1 year |
The compound has a reported shelf life of ≥360 days when stored properly in dry powder form . When preparing stock solutions, it is recommended to use appropriate solvents based on the compound's solubility profile, with DMSO being the preferred solvent for most applications .
Solution Preparation Guidelines
For research applications, the following concentrations are typically used for preparing stock solutions:
Stock Concentration | Amount of BTYNB |
---|---|
1 mM | 0.30918 mg per mL of solvent |
5 mM | 1.5459 mg per mL of solvent |
10 mM | 3.0918 mg per mL of solvent |
When preparing solutions, it is important to consider the solubility limits in different solvents. For most cell-based assays, DMSO stock solutions are typically diluted in cell culture medium to achieve the desired final concentration, ensuring that the final DMSO concentration remains below cytotoxic levels (typically <0.5%) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume